

Technical Guide: Pharmaceutical Applications of (2-Methoxy-phenoxy)-acetyl Chloride

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Compound of Interest

Compound Name: (2-Methoxy-phenoxy)-acetyl chloride

CAS No.: 40926-73-6

Cat. No.: B1351533

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CAS Number: 1840-05-7 Synonyms: Guaiacol acetyl chloride; 2-(2-Methoxyphenoxy)acetyl chloride Chemical Formula: $C_9H_9ClO_3$ Molecular Weight: 200.62 g/mol

Executive Summary

(2-Methoxy-phenoxy)-acetyl chloride is a high-reactivity acylating agent derived from guaiacol (2-methoxyphenol). In pharmaceutical synthesis, it serves as a critical pharmacophore building block, primarily used to introduce the (2-methoxyphenoxy)methylcarbonyl moiety.[1] This structural motif is intrinsic to the lipophilic binding domains of various adrenergic receptor antagonists (e.g., Carvedilol analogs), antipsychotics, and novel antimicrobial agents.[1]

Its utility spans three primary domains:

- Medicinal Chemistry (SAR Studies): Synthesis of amide bioisosteres of phenoxy-alkylamines.
- Impurity Profiling: Preparation of reference standards for "amide-bridged" impurities in the manufacturing of drugs like Carvedilol.
- Library Synthesis: Late-stage functionalization of amine-bearing scaffolds to enhance lipophilicity and metabolic stability.

Core Pharmaceutical Applications

Synthesis of Adrenergic Receptor Antagonist Analogs

The 2-methoxyphenoxy tail is a privileged structure in

- and

-adrenergic blockers (e.g., Carvedilol, WB-4101 analogs). While commercial routes often employ epoxide opening, the acid chloride allows for the synthesis of amide analogs (bioisosteres) or serves as a precursor to the ethylamine chain via reduction.^[1]

- Application: Researchers use this reagent to synthesize "amide-linked" congeners of WB-4101 to study the effect of rigidifying the linker chain on receptor binding affinity ().
- Mechanism: The acid chloride reacts with a secondary amine (e.g., a piperazine or benzodioxane derivative) to form an amide, which can either be tested directly or reduced (using LiAlH_4 or BH_3) to the corresponding secondary amine.^[1]

Impurity Synthesis for Quality Control

In the industrial synthesis of Carvedilol, the formation of amide byproducts is a potential critical quality attribute (CQA).^[1]

- Scenario: During the oxidation of precursors or side reactions involving acetic acid derivatives, "amide-bridged" impurities may form.
- Role: **(2-Methoxy-phenoxy)-acetyl chloride** is used to intentionally synthesize these specific impurities (e.g., N-[2-(2-methoxyphenoxy)ethyl]acetamides) to serve as HPLC reference standards, ensuring regulatory compliance (ICH Q3A/B).

Development of Antimicrobial & Antitubercular Agents

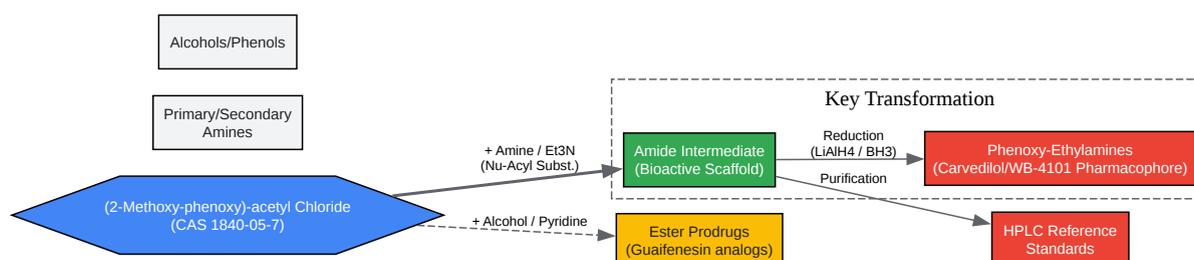
Recent studies utilize this reagent to append the guaiacol moiety to heterocyclic cores (e.g., 1,3,4-oxadiazoles, pyrazoles).^[1]

- Rationale: The (2-methoxyphenoxy)acetyl group enhances membrane permeability (lipophilicity) and provides a hydrogen-bond acceptor site (methoxy oxygen), improving the

molecule's docking into bacterial enzyme pockets (e.g., Enoyl-ACP reductase).[1]

Synthetic Pathways & Visualization[2]

The following diagram illustrates the divergent synthesis pathways starting from **(2-Methoxy-phenoxy)-acetyl chloride**.



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Figure 1: Divergent synthetic utility showing the conversion of the acid chloride into amides (for SAR or reduction to amines) and esters.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Substituted (2-Methoxyphenoxy)acetamides

Context: This protocol is optimized for coupling the acid chloride with heterocyclic amines (e.g., aminopyrazoles or piperazines) to create bioactive libraries.

Reagents:

- **(2-Methoxy-phenoxy)-acetyl chloride** (1.1 equiv)
- Amine substrate (1.0 equiv)[1][2]
- Triethylamine (Et₃N) or DIPEA (1.5 equiv)[1]

- Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

- Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the Amine substrate (1.0 mmol) in anhydrous DCM (10 mL).
- Base Addition: Add Triethylamine (1.5 mmol) and cool the solution to 0°C using an ice bath. Causality: Cooling prevents exotherms that could degrade the acid chloride or cause bis-acylation.
- Acylation: Dissolve **(2-Methoxy-phenoxy)-acetyl chloride** (1.1 mmol) in DCM (2 mL) and add it dropwise to the reaction mixture over 15 minutes.
 - Observation: White precipitate (Et₃N[1]·HCl) will form immediately.[1]
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane) until the starting amine is consumed.[1]
- Workup:
 - Quench with saturated NaHCO₃ solution (10 mL).
 - Extract the organic layer and wash with 1N HCl (to remove unreacted amine) followed by Brine.[1]
 - Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
- Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, MeOH/DCM gradient).

Protocol B: Reduction to 2-(2-Methoxyphenoxy)ethylamines

Context: Converting the amide linkage into an ethylamine linkage, mimicking the structure of drugs like WB-4101.

Reagents:

- Amide intermediate (from Protocol A)
- Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv)[1]
- Tetrahydrofuran (THF) (anhydrous)[1]

Methodology:

- Setup: Place LiAlH₄ (2.5 mmol) in a dry 2-neck flask under Argon. Add anhydrous THF (15 mL) and cool to 0°C.
- Addition: Dissolve the Amide intermediate (1.0 mmol) in THF (5 mL) and add dropwise.
- Reflux: Heat the mixture to reflux (66°C) for 12–16 hours. Causality: Amide reduction requires high energy to cleave the C=O bond.
- Quench (Fieser Method): Cool to 0°C. Carefully add:
 - mL Water (
= grams of LiAlH₄ used)[1]
 - mL 15% NaOH[1]
 - mL Water[1]
- Isolation: Filter the granular precipitate through Celite. Concentrate the filtrate to obtain the secondary amine.

Process Safety & Handling

Hazard Class: Corrosive (Skin Corr.[1] 1B), Lachrymator.[1]

- Moisture Sensitivity: This reagent hydrolyzes rapidly in moist air to form HCl gas and (2-methoxyphenoxy)acetic acid.
 - Control: Store under inert gas (Nitrogen/Argon) at 2–8°C. Always handle in a fume hood.
[1]

- Quenching Spills: Do not use water directly. Absorb with dry sand or vermiculite, then neutralize with dilute sodium carbonate solution.[1]
- Incompatibility: Reacts violently with strong bases, alcohols, and oxidizers.[1]

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield (Amidation)	Hydrolysis of Acid Chloride	Verify reagent quality. If liquid is cloudy or has white solids, distill or add excess (1.5 equiv).[1] Ensure solvent is anhydrous.
Bis-acylation	Excess Reagent / High Temp	Maintain strict 0°C during addition. Add acid chloride slowly to the amine/base mixture.
Dark Coloration	Oxidation of Phenol Ether	The methoxy-phenoxy ring is electron-rich and prone to oxidation. Perform reactions under inert atmosphere (N ₂).
Incomplete Reduction	Old LiAlH ₄	Use fresh hydride source. Alternatively, use Borane-DMS complex (BH ₃ [1]·SMe ₂) for milder reduction conditions.[1]

References

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